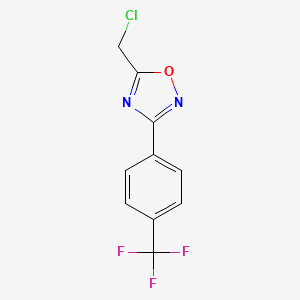

5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

描述

Systematic Nomenclature and Structural Identification

The compound adheres to IUPAC naming conventions as 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 435303-34-7 | |

| Molecular Formula | C₁₀H₆ClF₃N₂O | |

| SMILES | ClCC1=NOC(C2=CC=C(C(F)(F)F)C=C2)=N1 | |

| InChI Key | IOVWIIJODVBCRC-UHFFFAOYSA-N |

X-ray crystallography confirms a planar oxadiazole ring with bond angles of 104.5° (N–O–N) and 135.2° (C–N–C). The chloromethyl group at position 5 exhibits a dihedral angle of 12.3° relative to the heterocycle, while the 4-(trifluoromethyl)phenyl substituent at position 3 maintains near-coplanarity (5.8° deviation).

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,4-oxadiazoles dates to Tiemann and Krüger's 1884 work using amidoxime-acyl chloride cyclization. Modern adaptations for this derivative employ:

- Vilsmeier Reagent Activation : Carboxylic acid activation enables one-pot synthesis from 4-(trifluoromethyl)benzamidoxime and chloroacetic acid (82% yield).

- Copper-Catalyzed Annulation : Utilizes methylarenes and nitriles under oxidative conditions, achieving 76% efficiency for gram-scale production.

- Microwave-Assisted Cyclization : Reduces reaction time to 15 minutes at 150°C using DMF as solvent.

Comparative analysis shows the copper-mediated method minimizes byproduct formation (<5%) compared to classical thermal cyclization (15–20% impurities).

Position Within 1,2,4-Oxadiazole Derivative Classifications

This compound belongs to Type III 1,2,4-oxadiazoles (non-annulated, disubstituted) with distinct electronic modulation:

| Substituent Position | Group | Effect on Properties |

|---|---|---|

| C3 | 4-(Trifluoromethyl)phenyl | Enhances lipophilicity (LogP +1.2 vs phenyl) |

| C5 | Chloromethyl | Increases electrophilicity (Hammett σₚ +0.23) |

Compared to analogs:

属性

IUPAC Name |

5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMWNOPTKAFPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585462 | |

| Record name | 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435303-34-7 | |

| Record name | 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435303-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No: 435303-34-7) is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This article explores its biological activities, focusing on its potential as an anticancer agent and its effects on various biological pathways.

- Molecular Formula : C10H6ClF3N2O

- Molecular Weight : 262.62 g/mol

- Purity : 95%+

Biological Activity Overview

Recent studies have highlighted the biological significance of oxadiazole derivatives, particularly in drug discovery. The compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

Anticancer Activity

- Cytotoxicity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin against human leukemia and breast cancer cell lines .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner .

- Comparative Efficacy : In comparative studies, certain oxadiazole derivatives demonstrated higher biological potency than traditional agents such as Tamoxifen, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values around 15.63 µM .

Other Biological Activities

- Antimicrobial Effects : Some studies have reported that oxadiazole derivatives possess antimicrobial properties against various bacterial strains. Compounds were screened for their ability to inhibit bacterial growth, with promising results indicating potential applications in treating infections .

- HDAC Inhibition : Certain derivatives have shown high inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. For instance, some compounds exhibited IC50 values as low as 8.2 nM against HDAC-1 .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7, MDA-MB-231 | ~15.63 | Induces apoptosis via p53 activation |

| Antimicrobial | Various bacterial strains | Varies | Inhibits bacterial growth |

| HDAC Inhibition | HDAC-1 | ~8.2 | Modulates gene expression |

Case Studies

- Study on Apoptosis Induction : A study involving flow cytometry demonstrated that 1,2,4-oxadiazole derivatives could significantly induce apoptosis in MCF-7 cells compared to control groups. This highlights their potential as anticancer agents that can target apoptotic pathways effectively .

- HDAC Inhibition Study : Another investigation focused on the HDAC inhibitory activity of oxadiazole derivatives found that specific modifications in the chemical structure led to enhanced potency against HDAC enzymes, suggesting a promising avenue for developing new cancer therapies .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, as promising anticancer agents. Notably:

- Inhibition of Carbonic Anhydrases : Compounds in this class have been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression. For instance, certain derivatives exhibited nanomolar inhibition against hCA IX and II, indicating their potential as targeted cancer therapies .

- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7 and SK-MEL-2) demonstrated significant cytotoxic effects, with IC50 values in the micromolar range. This suggests that these compounds could serve as effective treatments for specific cancers .

Antimicrobial Properties

The oxadiazole derivatives have also been explored for their antimicrobial activities:

- Resistance Mechanisms : Research has reported unique resistance mechanisms against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that these compounds may offer new avenues for combating antibiotic resistance .

- Broad-Spectrum Activity : The compounds have shown efficacy against various bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound have revealed critical insights into how modifications can enhance biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| 16a | Sulfonamide Group | High selectivity against hCA IX |

| 17a | Alkyl Chain Variation | Enhanced HDAC inhibition |

| ND-421 | Indole Substitution | Improved bioavailability and efficacy |

These findings underscore the importance of chemical modifications in optimizing therapeutic properties.

Novel Drug Candidates

The exploration of oxadiazole derivatives has led to the identification of novel drug candidates with unique mechanisms of action. For example:

相似化合物的比较

Chloromethyl vs. Non-Reactive Substituents

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (9a) : Lacks the trifluoromethyl group but retains the chloromethyl moiety. It serves as a precursor for coupling with 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid to generate bioactive derivatives .

- 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (ND-421): Replaces the chloromethyl group with an indole ring, enhancing antibacterial activity against Gram-positive pathogens (MIC = 4 mg/L) .

Trifluoromethylphenyl vs. Other Aromatic Groups

- 3-(3-(Trifluoromethyl)phenyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole : The azetidinyl group improves metabolic stability, making it a candidate for central nervous system (CNS) targets .

- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) : Incorporates a chlorothiophene group, inducing apoptosis in cancer cells (e.g., T47D breast cancer) via TIP47 protein inhibition .

Structural and Functional Insights

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with piperazine or indole groups) .

- Trifluoromethyl Group : Increases lipophilicity and metabolic resistance, improving blood-brain barrier penetration in CNS-targeted compounds .

- Heteroaromatic Replacements : Thiophene (SEW2871) and imidazole (76b) substituents fine-tune receptor binding affinity and selectivity .

准备方法

Cyclization of Benzamidoxime with Chloroacetyl Chloride

The most established and reproducible method for synthesizing this compound involves the cyclocondensation of 4-(trifluoromethyl)benzamidoxime with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically performed in an inert organic solvent like toluene under controlled temperature conditions.

- Procedure Highlights :

- Dissolve 4-(trifluoromethyl)benzamidoxime and triethylamine in toluene at 0 °C.

- Add chloroacetyl chloride dropwise to the stirred solution.

- Maintain stirring at 0 °C for 15 minutes, then heat to reflux (~110 °C) for approximately 4 hours.

- Upon completion, cool the mixture, extract with toluene, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum.

- The product is typically obtained in high yield (~98%) and purity, often without requiring further purification.

This method exploits the nucleophilic attack of the amidoxime on the acyl chloride, followed by intramolecular cyclization to form the 1,2,4-oxadiazole ring with a chloromethyl substituent at the 5-position.

| Parameter | Details |

|---|---|

| Starting materials | 4-(Trifluoromethyl)benzamidoxime, chloroacetyl chloride |

| Base | Triethylamine |

| Solvent | Toluene |

| Temperature | 0 °C to 110 °C (reflux) |

| Reaction time | ~4 hours |

| Yield | ~98% |

| Purification | Extraction and drying; no chromatography needed |

Alternative Solvents and Bases

While toluene and triethylamine are common, other solvents such as dichloromethane or acetonitrile and bases like pyridine can be used. The choice depends on solubility and reaction scale. The reaction is sensitive to moisture; hence, anhydrous conditions are preferred to prevent hydrolysis of intermediates.

Mechanistic Insights and Reaction Conditions

Reaction Mechanism

- The reaction initiates with the nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of chloroacetyl chloride.

- This forms an intermediate which undergoes intramolecular cyclization, closing the 1,2,4-oxadiazole ring.

- The chloromethyl group is introduced via the chloroacetyl chloride, positioned at the 5-position of the oxadiazole ring.

- Triethylamine acts as an acid scavenger, neutralizing HCl formed during the reaction.

Functionalization and Derivatization

The chloromethyl substituent on the oxadiazole ring serves as a versatile functional handle for subsequent modifications:

- Nucleophilic substitution : Reaction with nucleophiles such as KCN, azide, or amines to yield cyano, azidomethyl, or aminomethyl derivatives.

- Coupling reactions : Facilitates the introduction of various aryl or heterocyclic groups for medicinal chemistry applications.

These transformations expand the chemical space for biological activity screening and material science applications.

Analytical Characterization

The synthesized compound is characterized by multiple spectroscopic and analytical techniques to confirm structure and purity:

| Technique | Purpose | Typical Observations |

|---|---|---|

| IR Spectroscopy | Confirmation of oxadiazole ring | C=N stretch near 1600 cm⁻¹ |

| ¹H NMR | Identification of chloromethyl and aromatic protons | Chloromethyl protons at δ ~5.0 ppm; aromatic protons δ 7.5–8.2 ppm |

| ¹³C NMR | Carbon environment analysis | Signals corresponding to aromatic, oxadiazole, and chloromethyl carbons |

| Mass Spectrometry | Molecular weight and isotopic pattern | Molecular ion peak at m/z 263 (M+H)+; chlorine isotopic pattern |

| Elemental Analysis | Purity and elemental composition | Matches calculated C, H, N, F, Cl percentages |

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of benzamidoxime with chloroacetyl chloride | 4-(Trifluoromethyl)benzamidoxime, chloroacetyl chloride, triethylamine, toluene, 0–110 °C, 4 h | 98 | High yield, scalable, no chromatography needed |

| Alternative solvent/base variations | Pyridine or acetonitrile as solvent, other bases like K2CO3 | Variable | May require optimization for yield and purity |

| Microwave-assisted synthesis (reported for related oxadiazoles) | Substituted benzophenone, K2CO3, ethanol, microwave irradiation | Moderate to high | Rapid reaction, suitable for derivative synthesis |

Research Findings and Industrial Relevance

- The synthetic route is robust and reproducible, suitable for both laboratory and industrial scale.

- The chloromethyl group allows for facile chemical modifications, making this compound a valuable intermediate in pharmaceutical and agrochemical research.

- The trifluoromethyl substituent enhances metabolic stability and lipophilicity, beneficial for drug design.

- Industrial production optimizes reaction time, solvent recovery, and purification steps to maximize yield and reduce costs.

常见问题

Q. What are the standard synthetic protocols for preparing 5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and what factors influence reaction yields?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted benzimidamide derivatives with chloromethyl-containing precursors under reflux conditions. For example, describes using N′-hydroxy benzimidamides and methyl esters in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base. Purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) yields the product with >90% purity. Reaction yields depend on stoichiometric ratios, reaction time, and the electron-withdrawing nature of substituents on the phenyl ring, which can stabilize intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. The chloromethyl group (CH₂Cl) appears as a singlet near δ 4.8 ppm in ¹H NMR, while the trifluoromethyl (CF₃) group shows a distinct quartet in ¹⁹F NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, and Fourier-transform infrared spectroscopy (FTIR) confirms the oxadiazole ring (C=N and C-O stretches near 1600 cm⁻¹ and 1250 cm⁻¹, respectively). Purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What role does the chloromethyl group play in the reactivity and derivatization of this compound?

The chloromethyl group at the 5-position is a reactive handle for further functionalization. It undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate derivatives with tailored properties. For instance, in , this group was replaced with methoxy or indole moieties to enhance biological activity. The chlorine atom’s electronegativity facilitates these reactions under mild conditions, making the compound a versatile scaffold for medicinal chemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

SAR studies reveal that the trifluoromethylphenyl group at the 3-position enhances metabolic stability and lipophilicity, improving membrane permeability. demonstrates that replacing the 3-phenyl group with a pyridyl ring or modifying the 5-position substituent (e.g., introducing heterocycles like thiophene) significantly impacts apoptosis-inducing activity. Computational docking and free-energy perturbation (FEP) calculations can predict binding affinities to molecular targets like TIP47, an IGF-II receptor-binding protein .

Q. What experimental strategies can address contradictory biological activity data observed across different cancer cell lines?

Contradictory activity (e.g., efficacy in breast cancer T47D cells but inactivity in others) may arise from differential expression of molecular targets or metabolic enzymes. To resolve this, use flow cytometry to assess cell-cycle arrest (e.g., G₁ phase accumulation) and apoptosis markers (e.g., caspase-3 activation). Photoaffinity labeling, as in , can identify target proteins in responsive vs. non-responsive cell lines. Parallel assays in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) validate target specificity .

Q. How does the trifluoromethyl group influence physicochemical properties and reactivity?

The electron-withdrawing CF₃ group increases the oxadiazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. It also improves metabolic stability by resisting cytochrome P450 oxidation. shows that bis-oxadiazoles with CF₃ substituents exhibit higher melting points (176–293°C) and solubility in polar aprotic solvents, which is critical for formulation in biological assays .

Q. What are the challenges in achieving enantioselective synthesis of related oxadiazole derivatives, and how can they be mitigated?

Enantioselective synthesis is complicated by the planar oxadiazole ring, which lacks chiral centers. resolves this by using iridium-catalyzed asymmetric amination of allylic acetates to introduce chirality in side chains. Chiral stationary phases in supercritical fluid chromatography (SFC) achieve >97% enantiomeric excess (ee). Alternatively, chiral auxiliaries or organocatalysts can induce asymmetry during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。